1-(2-Chloroacetyl)-2-piperidinecarboxylic acid
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Overview
Description
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a chloroacetyl group attached to the piperidine ring, which imparts unique chemical properties to the molecule
Mechanism of Action
Target of Action
The primary target of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is the enzyme dipeptidyl peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine proteases, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
This compound interacts with its target, DPP-IV, by inhibiting its activity . This inhibition is achieved by blocking the transfusion of sodium ions across the cell membrane . The blocking of the “sodium gate” prevents the drastic change in the electric action potential (AP), which is then transferred down the nerve, directly to the central nervous system (CNS) .
Biochemical Pathways
The inhibition of DPP-IV by this compound affects the glucagon-like peptide-1 (GLP-1) pathway . GLP-1 is an incretin hormone secreted by intestinal L-cells in response to food intake . In the presence of plasma dpp-iv, the active form of glp-1 is rapidly inactivated due to the cleavage of a dipeptide from the n-terminus . Thus, the inhibition of DPP-IV extends the half-life of endogenously secreted GLP-1, which in turn enhances insulin secretion and improves glucose tolerance .
Pharmacokinetics
It is known that the compound is synthesized from l-proline with chloroacetyl chloride . The resulting N-acylated product is then converted into the carbonitrile via the corresponding amide intermediate .
Result of Action
The molecular and cellular effects of this compound’s action include enhanced insulin secretion, inhibited glucagon release, and slowed gastric emptying . These effects are beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like this compound offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid typically involves the reaction of piperidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Piperidine+Chloroacetyl chloride→1-(2-Chloroacetyl)-2-piperidinecarboxylic acid
The reaction is usually conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature to prevent side reactions and to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be replaced by other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: The reaction can be performed using aqueous acid or base under reflux conditions.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation and Reduction Reactions: Formation of oxidized or reduced products with altered chemical properties.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is used in the production of agrochemicals, polymers, and other industrial products.
Comparison with Similar Compounds
1-(2-Chloroacetyl)-2-piperidinecarboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: This compound also contains a chloroacetyl group but has a pyrrolidine ring instead of a piperidine ring. It is used as an intermediate in the synthesis of dipeptidyl peptidase IV inhibitors.
Chloroacetyl chloride: A simpler compound that serves as a reagent in the synthesis of various chloroacetyl derivatives.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other chloroacetyl-containing compounds.
Properties
IUPAC Name |
1-(2-chloroacetyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REUARARFATZWPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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